

# Clofop Cross-Resistance with Other ACCase Inhibitors: A Comparative Guide

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## Compound of Interest

Compound Name: Clofop

Cat. No.: B1669213

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This guide provides an objective comparison of the cross-resistance patterns of **Clofop** with other Acetyl-CoA Carboxylase (ACCase) inhibiting herbicides. The information is supported by experimental data from various studies on resistant weed populations.

## Overview of ACCase Inhibitors and Resistance

ACCase inhibitors are a critical class of herbicides for controlling grass weeds in broadleaf crops.[1] They are categorized into three main chemical families: the aryloxyphenoxypropionates (FOPs), to which **Clofop** belongs, the cyclohexanediones (DIMs), and the phenylpyrazolines (DENs).[1][2] Resistance to these herbicides has evolved in numerous weed species, primarily through two mechanisms:

- **Target-Site Resistance (TSR):** This involves mutations in the gene encoding the ACCase enzyme, which reduces the binding affinity of the herbicide to its target site.[3] Several key mutations have been identified that confer resistance to one or more ACCase inhibitor families.
- **Non-Target-Site Resistance (NTSR):** This typically involves enhanced metabolic detoxification of the herbicide, often mediated by cytochrome P450 monooxygenases, before it can reach the target enzyme.[3]

## Quantitative Cross-Resistance Data

The following tables summarize quantitative data on the cross-resistance of various ACCase inhibitors in different weed species. The level of resistance is typically expressed as a Resistance Factor (RF) or Resistance Index (RI), which is the ratio of the herbicide dose required to achieve 50% growth reduction (GR<sub>50</sub>) or mortality (LD<sub>50</sub>) in the resistant population compared to a susceptible population.

Table 1: Cross-Resistance Patterns in *Alopecurus myosuroides* (Black-grass) with Specific ACCase Mutations

ACCase Mutation	Herbicide Class	Herbicide	Resistance at Field Rate
Ile-1781-Leu	FOP	Fenoxaprop	Yes
FOP	Clodinafop	Yes	
FOP	Haloxypop	Yes	
DIM	Cycloxydim	Yes	
DIM	Clethodim	Partial/Conditional	
Trp-2027-Cys	FOP	Fenoxaprop	Yes
FOP	Clodinafop	Yes	
FOP	Haloxypop	Yes	
Ile-2041-Asn	FOP	Fenoxaprop	Yes
FOP	Clodinafop	Yes	
FOP	Haloxypop	Yes	
Asp-2078-Gly	FOP	Fenoxaprop	Yes
FOP	Clodinafop	Yes	
FOP	Haloxypop	Yes	
DIM	Cycloxydim	Yes	
DIM	Clethodim	Yes	
Gly-2096-Ala	FOP	Fenoxaprop	
FOP	Clodinafop	Yes	
FOP	Haloxypop	Yes	
DIM	Clethodim	Partial/Conditional	

Table 2: Cross-Resistance of Fenoxaprop-p-ethyl Resistant Phalaris minor to Clodinafop-propargyl

Population	Herbicide	GR <sub>50</sub> (g a.i./ha)	Resistance Index (RI)
Susceptible	Fenoxaprop-p-ethyl	25.1	-
Resistant	Fenoxaprop-p-ethyl	250.8	10.0
Susceptible	Clodinafop-propargyl	15.2	-
Resistant	Clodinafop-propargyl	98.5	6.5

Table 3: Resistance Profile of an Avena fatua Population with an Ile-2041-Asn Mutation

Herbicide	Herbicide Class	Resistance Factor (RF)
Clodinafop-propargyl	FOP	67.8 - 71.7
Fenoxaprop-p-ethyl	FOP	High
Clethodim	DIM	Low
Pinoxaden	DEN	Low

## Experimental Protocols

### Whole-Plant Dose-Response Assay

This protocol is used to determine the level of resistance at the whole-plant level.

- **Plant Material:** Seeds from suspected resistant and known susceptible weed populations are germinated and grown in pots under controlled greenhouse conditions.
- **Herbicide Application:** At the 2-3 leaf stage, seedlings are sprayed with a range of herbicide doses, typically from 1/8 to 8 times the recommended field rate. An untreated control is included for comparison.
- **Data Collection:** After a set period (e.g., 21 days), the above-ground biomass is harvested, dried, and weighed.

- **Data Analysis:** The dry weight data is subjected to a non-linear regression analysis to determine the herbicide dose that causes a 50% reduction in growth ( $GR_{50}$ ) for both the resistant and susceptible populations. The Resistance Factor (RF) is then calculated as:  $RF = GR_{50} \text{ (Resistant)} / GR_{50} \text{ (Susceptible)}$ .

## ACCase Enzyme Activity Assay

This in vitro assay directly measures the sensitivity of the ACCase enzyme to different herbicides.

- **Enzyme Extraction:** Fresh leaf tissue from both resistant and susceptible plants is homogenized in an extraction buffer to isolate the ACCase enzyme.
- **Assay Reaction:** The enzyme extract is incubated with a reaction mixture containing acetyl-CoA, ATP, and bicarbonate, along with a range of herbicide concentrations. The activity of ACCase is determined by measuring the incorporation of radiolabeled bicarbonate into an acid-stable product.
- **Data Analysis:** The herbicide concentration that inhibits 50% of the enzyme activity ( $I_{50}$ ) is calculated for both resistant and susceptible extracts. The Resistance Index (RI) is determined as:  $RI = I_{50} \text{ (Resistant)} / I_{50} \text{ (Susceptible)}$ .

## Molecular Diagnosis of Target-Site Resistance

This involves sequencing the ACCase gene to identify mutations known to confer resistance.

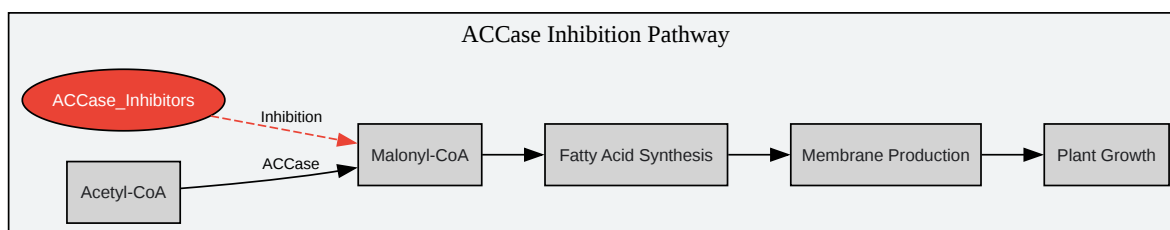
- **DNA Extraction:** Genomic DNA is extracted from the leaf tissue of individual plants.
- **PCR Amplification:** Specific primers are used to amplify the region of the ACCase gene known to harbor resistance-conferring mutations.
- **DNA Sequencing:** The amplified PCR products are sequenced, and the resulting DNA sequence is compared to the sequence from susceptible plants to identify any amino acid substitutions.

## Synergism Assay for Metabolic Resistance

This assay is used to investigate the role of cytochrome P450 monooxygenases in herbicide resistance.

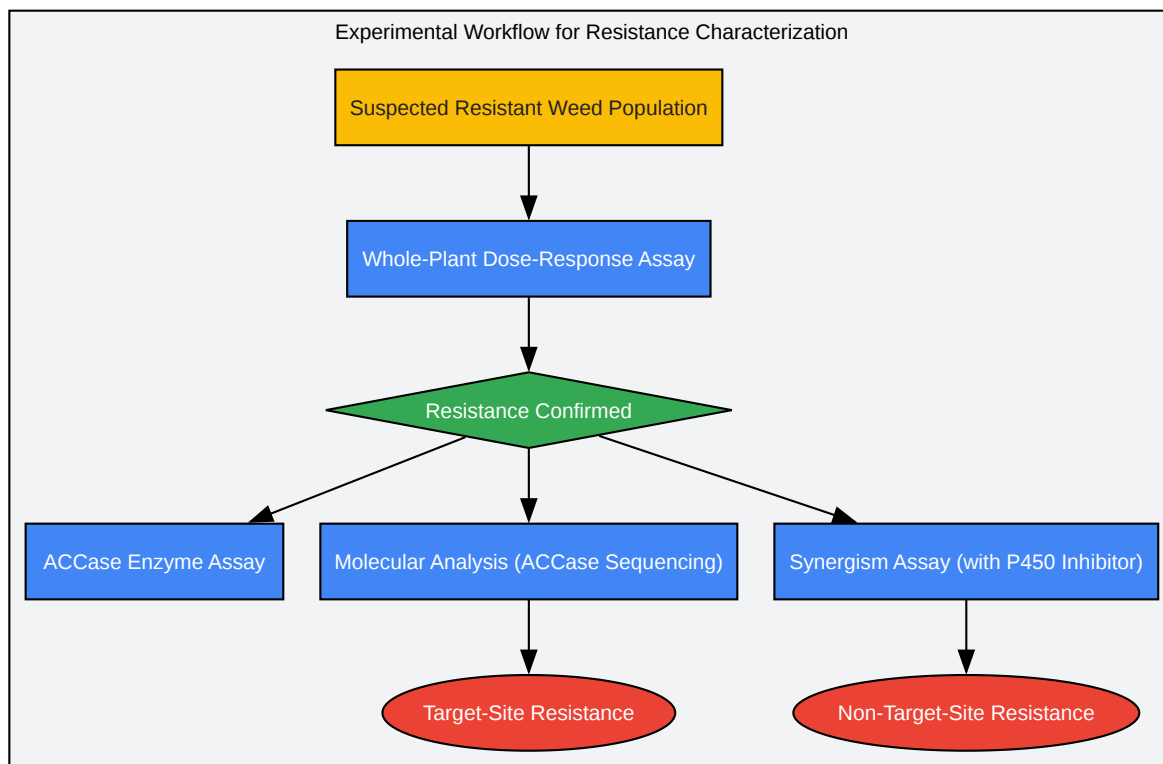
- **Synergist Application:** A subset of resistant plants is treated with a P450 inhibitor, such as malathion, prior to herbicide application.
- **Herbicide Application:** Both the synergist-treated and untreated resistant plants, along with susceptible plants, are then treated with a range of herbicide doses.
- **Data Analysis:** The GR<sub>50</sub> values are determined for all treatment groups. A significant reduction in the resistance factor in the synergist-treated plants compared to the untreated resistant plants indicates that metabolic detoxification by P450s contributes to the resistance.

## Visualizations



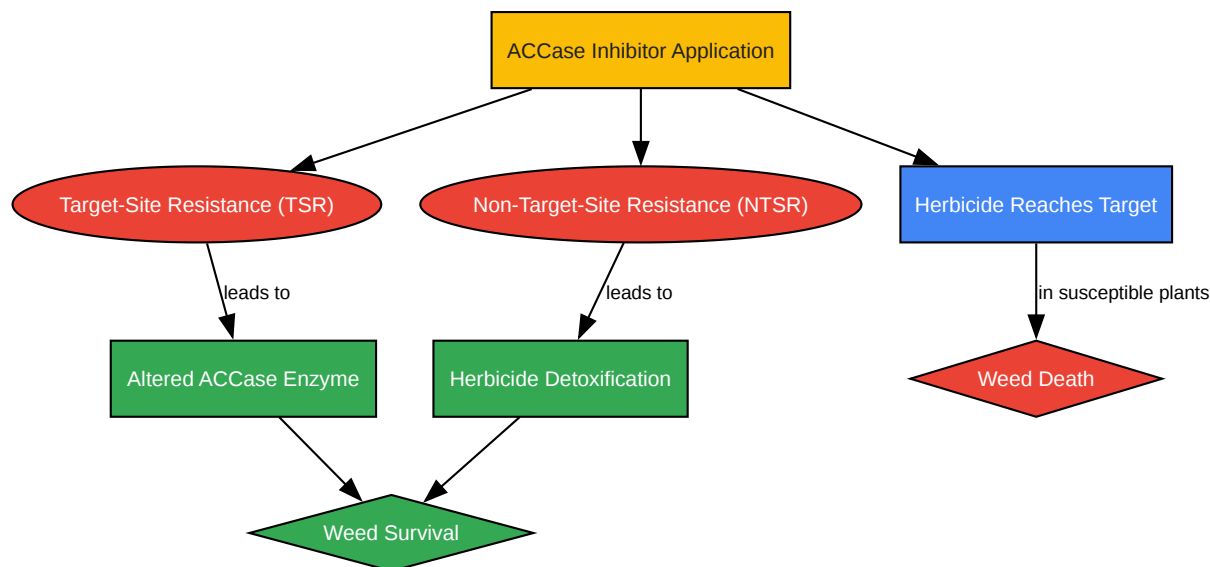
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Caption: Simplified pathway of ACCase action and its inhibition.



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Caption: Workflow for characterizing herbicide resistance mechanisms.



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Caption: Logical relationship of resistance mechanisms to weed survival.

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## References

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